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GSK LSD1 Dihydrochloride-d4

Cat. No.: B1154586
M. Wt: 293.27
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Histone Demethylases and Chromatin Modifiers

The regulation of gene expression in eukaryotes is intricately linked to the physical organization of DNA within the cell nucleus. Chromatin, a complex of DNA and histone proteins, is dynamically regulated by a suite of enzymes known as chromatin modifiers. numberanalytics.com These proteins are essential for altering chromatin structure, thereby controlling the accessibility of genes to the transcriptional machinery. numberanalytics.com Chromatin modifiers are often classified into functional categories: "writers" that add epigenetic marks (e.g., histone methyltransferases), "erasers" that remove them (e.g., histone demethylases), and "readers" that interpret these marks to enact a functional response. numberanalytics.com

Histone demethylases (HDMs) are critical "eraser" enzymes that catalyze the removal of methyl groups from lysine (B10760008) residues on histone tails, a discovery that revealed histone methylation to be a reversible and dynamic process. mdpi.comembopress.org There are two primary families of histone demethylases. The first is the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase family, which includes Lysine Specific Demethylase 1 (LSD1/KDM1A) and its homolog LSD2 (KDM1B). plos.orgfrontiersin.org The second, and larger, family comprises proteins containing a Jumonji C (JmjC) domain, which are iron- and α-ketoglutarate-dependent oxygenases. plos.orgfrontiersin.org Together, these enzymes are fundamental in shaping the epigenome and regulating a wide array of nuclear processes, including transcription and DNA repair. nih.gov

Functional Role of LSD1 in Gene Transcription and Epigenetic Mechanisms

LSD1 (KDM1A) is a FAD-dependent enzyme that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). mdpi.commdpi.com Its role in gene transcription is complex, as it can function as both a transcriptional repressor and an activator depending on the cellular context and the protein complex it is associated with. mdpi.comnews-medical.net

As a repressor, LSD1 typically targets H3K4me1/2, which are marks associated with active gene transcription. nih.gov By removing these activating marks, LSD1 contributes to gene silencing. plos.org This repressive activity is often mediated through its participation in large protein complexes, such as the CoREST complex. mdpi.com

Conversely, LSD1 can act as a transcriptional co-activator. mdpi.com For example, when associated with nuclear receptors like the androgen receptor, LSD1 can demethylate the repressive H3K9me1/2 marks, leading to the activation of target genes. mdpi.comnih.gov Beyond its action on histones, LSD1 has been shown to demethylate non-histone proteins, including the tumor suppressor p53 and DNA methyltransferase 1 (DNMT1), thereby expanding its regulatory influence. plos.org LSD1 plays a crucial role in various fundamental biological processes, including maintaining stem cell pluripotency, guiding cell differentiation, and regulating T cell development. mdpi.comrupress.org

Rationale for Pharmacological Inhibition of LSD1 in Academic Research

The aberrant expression and activity of LSD1 are implicated in a wide range of human diseases, most notably in cancer. news-medical.net LSD1 is frequently overexpressed in various malignancies, including acute myeloid leukemia (AML), glioblastoma, and other solid tumors, where it is often associated with poor prognosis. nih.govtmc.edu This overexpression contributes to tumorigenesis by repressing tumor suppressor genes and promoting cancer cell proliferation and survival. news-medical.netnih.gov

This strong link between LSD1 and disease provides a compelling rationale for its pharmacological inhibition as a research and therapeutic strategy. nih.govnih.gov The use of small molecule inhibitors allows researchers to probe the specific functions of LSD1's enzymatic activity in both healthy and diseased states. frontiersin.org These chemical tools are invaluable for validating LSD1 as a drug target and for dissecting its complex roles in cellular pathways. tmc.edunih.gov Furthermore, research into LSD1 inhibitors explores their potential to induce differentiation in cancer cells, inhibit the self-renewal of cancer stem cells, and potentially enhance the efficacy of other treatments, such as immunotherapy. mdpi.comnih.govunimi.it

Introduction to GSK LSD1 Dihydrochloride-d4 as a Research Tool

In the landscape of pharmacological tools for studying LSD1, GSK LSD1 Dihydrochloride has emerged as a potent, selective, and irreversible inhibitor. medchemexpress.com It demonstrates a high affinity for LSD1, with a reported half-maximal inhibitory concentration (IC₅₀) of 16 nM. medchemexpress.comrndsystems.com A key feature of this inhibitor is its remarkable selectivity; it is over 1,000 times more selective for LSD1 than for the closely related enzymes LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B). medchemexpress.comrndsystems.com This high degree of selectivity minimizes off-target effects, making it a precise tool for investigating LSD1-specific functions in academic research. frontiersin.orgrndsystems.com

This compound is a deuterated analog of this potent inhibitor. alfa-chemistry.com In this version, four hydrogen atoms are replaced by their heavy isotope, deuterium (B1214612). alfa-chemistry.com The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond, which can slow down metabolic processes that involve the cleavage of this bond. This alteration can lead to increased metabolic stability and a longer half-life in biological systems. In research, deuterated compounds like this compound are particularly valuable for pharmacokinetic studies and as internal standards in mass spectrometry-based bioanalysis to accurately quantify the non-deuterated form of the drug. alfa-chemistry.com Its primary designation is as a research compound for a range of applications. biosynth.com

Data Tables

Table 1: Biochemical and Physical Properties of GSK LSD1 Dihydrochloride

Property Value Source(s)
IC₅₀ 16 nM rndsystems.com, medchemexpress.com
Selectivity >1000-fold for LSD1 over LSD2, MAO-A, and MAO-B rndsystems.com, medchemexpress.com
Molecular Formula C₁₄H₂₀N₂·2HCl rndsystems.com
Molecular Weight 289.24 rndsystems.com

| Solubility | Soluble to 100 mM in water and DMSO | rndsystems.com |

Table 2: Chemical Details of this compound

Property Description Source(s)
Synonym N-((1R,2S)-2-Phenylcyclopropyl)piperidin-4-amine Dihydrochloride-d4 alfa-chemistry.com
Molecular Formula C₁₄H₁₈D₄Cl₂N₂ alfa-chemistry.com
Molecular Weight 293.27 alfa-chemistry.com

| Compound Type | Research Compound, Isotope Labeled | alfa-chemistry.com |

Properties

Molecular Formula

C₁₄H₁₈D₄Cl₂N₂

Molecular Weight

293.27

Synonyms

N-((1R,2S)-2-Phenylcyclopropyl)piperidin-4-amine Dihydrochloride-d4

Origin of Product

United States

Mechanistic Characterization and Biochemical Profile of Gsk Lsd1 Dihydrochloride D4

Enzymatic Inhibition Kinetics and Potency (IC50) of LSD1

GSK LSD1 Dihydrochloride-d4 is a potent inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1). medchemexpress.comrndsystems.com In biochemical assays, the non-deuterated form, GSK-LSD1, demonstrates a half-maximal inhibitory concentration (IC50) of 16 nM. medchemexpress.comrndsystems.comtocris.com This high potency indicates a strong interaction with the LSD1 enzyme, leading to effective inhibition of its demethylase activity. The kinetic characterization of the inhibition reveals a two-step process, beginning with a reversible binding step which is then followed by a time-dependent, irreversible inactivation of the enzyme. chemicalprobes.org

Table 1: Potency of GSK-LSD1 against LSD1
CompoundTargetIC50 (nM)
GSK-LSD1LSD116

Selectivity Profile Against Related Flavin Adenine (B156593) Dinucleotide (FAD)-Utilizing Enzymes

A crucial aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins. This compound exhibits a high degree of selectivity for LSD1 over other enzymes that also utilize Flavin Adenine Dinucleotide (FAD) as a cofactor. medchemexpress.comchemicalprobes.orgmedkoo.com

Discrimination from Lysine (B10760008) Specific Demethylase 2 (LSD2)

Despite structural similarities to LSD1, GSK-LSD1 shows excellent selectivity, with over 1000-fold greater potency for LSD1 compared to Lysine Specific Demethylase 2 (LSD2). medchemexpress.comrndsystems.comchemicalprobes.org This high degree of discrimination is vital for attributing observed biological effects specifically to the inhibition of LSD1.

Differentiation from Monoamine Oxidases (MAO-A, MAO-B)

Similarly, GSK-LSD1 demonstrates remarkable selectivity against monoamine oxidases A and B (MAO-A and MAO-B), which are also FAD-dependent enzymes. medchemexpress.comrndsystems.comchemicalprobes.org The selectivity for LSD1 over both MAO-A and MAO-B is reported to be greater than 1000-fold. medchemexpress.comrndsystems.comchemicalprobes.org This is a significant advantage over earlier, less selective LSD1 inhibitors, which also had considerable MAO activity. nih.gov

Table 2: Selectivity Profile of GSK-LSD1
CompoundEnzymeSelectivity (fold vs. LSD1)
GSK-LSD1LSD2>1000
MAO-A>1000
MAO-B>1000

Irreversible Mechanism of LSD1 Inhibition

This compound functions as an irreversible inhibitor of LSD1. medchemexpress.comcancer.govnih.gov This mechanism-based inactivation involves the formation of a covalent bond with the FAD cofactor within the enzyme's active site. nih.gov This irreversible binding leads to a durable and long-lasting inhibition of LSD1's catalytic activity. nih.gov The irreversible nature of this inhibition may offer a significant advantage in achieving sustained biological effects. nih.gov

Substrate Specificity for Histone Methylation Marks (H3K4me1/2, H3K9me1/2)

LSD1 is known to demethylate specific lysine residues on histone H3, thereby playing a key role in the regulation of gene expression. researchgate.netmdpi.com It specifically targets mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2). researchgate.net Inhibition of LSD1 by compounds like GSK-LSD1 leads to an increase in the levels of these methylation marks. nih.govresearchgate.net Studies have shown that treatment with GSK-LSD1 results in a significant, genome-wide increase in H3K4me1 and H3K4me2 levels, particularly at promoter regions. nih.govresearchgate.net This alteration in histone methylation patterns is a direct consequence of the inhibition of LSD1's demethylase activity and is central to the compound's biological effects. nih.govresearchgate.net

Molecular and Cellular Epigenetic Modulation by Gsk Lsd1 Dihydrochloride D4

Impact on Histone Methylation Dynamics

LSD1 primarily acts as a gene silencer by removing mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), which are marks generally associated with active transcription. tandfonline.comnih.gov It can also demethylate H3K9me1/2, which are typically repressive marks, thereby acting as a transcriptional co-activator in certain contexts. nih.govnih.gov Inhibition of LSD1 with GSK-LSD1 consequently leads to a global increase in these methylation marks.

Treatment of cells with GSK-LSD1 results in a significant, genome-wide increase in H3K4me1 and H3K4me2 levels. nih.gov Studies in epidermal progenitors have shown that LSD1 inhibition has a more pronounced effect on the increase of H3K4me2 compared to H3K4me1. nih.govresearchgate.net This accumulation of H3K4me1/2 is particularly enriched at promoter and enhancer regions of genes that are derepressed upon LSD1 inhibition. nih.gov For instance, in human neural stem cells, inhibition of LSD1 led to an upregulation of H3K4me1 and H3K4me2 marks. oup.com The increase in these activating marks is a direct consequence of blocking LSD1's demethylase activity, leading to a more open chromatin state and transcriptional activation. nih.govspandidos-publications.com

Impact of GSK-LSD1 on H3K4 Methylation

Histone MarkEffect of GSK-LSD1 TreatmentGenomic Regions AffectedFunctional Consequence
H3K4me1UpregulationEnhancers, PromotersTranscriptional Activation
H3K4me2Significant UpregulationPromotersTranscriptional Activation

While the primary role of LSD1 is the demethylation of H3K4, it is also known to demethylate H3K9me1/2. nih.govspandidos-publications.com Inhibition of LSD1 can therefore lead to alterations in the levels of these repressive marks. In human neural stem cells, while H3K4me1/2 were upregulated upon LSD1 inhibition, the repressive H3K9me2 mark remained largely unchanged. oup.com However, in other contexts, such as during skeletal muscle differentiation, the absence of LSD1 leads to an accumulation of the repressive H3K9me2 mark at specific gene promoters, like that of Myogenin. frontiersin.org The effect of GSK-LSD1 on H3K9me1/2 appears to be context-dependent, varying with cell type and the specific genomic loci.

Regulation of Gene Expression Patterns

By altering histone methylation, GSK-LSD1 profoundly impacts gene expression, primarily leading to the upregulation of a large number of genes. nih.gov This is consistent with LSD1's main function as a transcriptional repressor. tandfonline.com

RNA sequencing (RNA-seq) analysis following treatment with GSK-LSD1 reveals extensive changes in the transcriptome. In epidermal progenitors, for example, RNA-seq identified significantly more upregulated genes than downregulated genes. nih.gov Specifically, 863 genes were found to be upregulated, while 350 were downregulated after 48 hours of exposure to GSK-LSD1. nih.gov This widespread gene activation underscores the role of LSD1 in maintaining a repressive chromatin state at numerous gene loci. Similar global transcriptomic shifts have been observed in other cell types, including small cell lung cancer and Merkel cell carcinoma, upon LSD1 inhibition. nih.govresearchgate.net

Global Transcriptomic Changes Induced by GSK-LSD1 in Epidermal Progenitors

ConditionNumber of Differentially Expressed Genes
Upregulated863
Downregulated350

Data from a study on epidermal progenitors treated with GSK-LSD1 for 48 hours. nih.gov

A key consequence of LSD1 inhibition by GSK-LSD1 is the derepression and activation of specific genes, often those involved in cell differentiation. nih.gov In epidermal progenitors, treatment with GSK-LSD1 leads to the upregulation of critical transcription factors that promote epithelial differentiation, such as OVOL2, NOTCH3, GRHL3, and KLF4. nih.gov The activation of these pro-differentiation genes drives the cells towards a more differentiated state. nih.gov In acute myeloid leukemia (AML) cells, LSD1 inhibition results in the upregulation of genes associated with myeloid differentiation. nih.gov This targeted gene activation highlights the therapeutic potential of LSD1 inhibitors in cancers characterized by a differentiation block.

Chromatin Binding and Remodeling Effects

Beyond its catalytic activity, GSK-LSD1 also affects the interaction of LSD1 with chromatin. Irreversible inhibitors like GSK-LSD1 have been shown to prevent the binding of LSD1 to the genome. nih.gov Chromatin immunoprecipitation sequencing (ChIP-seq) has demonstrated a dramatic reduction in LSD1 binding to chromatin genome-wide following GSK-LSD1 treatment. nih.gov In one study, 1,432 LSD1 binding sites were lost, while only 14 sites showed increased binding. nih.gov This loss of LSD1 from chromatin, particularly from regulatory elements, contributes to the observed changes in histone methylation and gene expression. nih.govresearchgate.net The displacement of LSD1 from repressive complexes, such as the CoREST complex, disrupts its ability to silence target genes and leads to a more accessible chromatin structure, facilitating gene transcription. nih.govresearchgate.net

Cellular Biological Consequences of Lsd1 Inhibition by Gsk Lsd1 Dihydrochloride D4 in Research Models

Induction of Cellular Differentiation Processes

Inhibition of LSD1 by GSK LSD1 Dihydrochloride-d4 has been shown to be a potent driver of cellular differentiation across multiple cell lineages. By removing the repressive epigenetic marks, specifically the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), LSD1 inhibition can unlock a cascade of gene expression that pushes cells towards a more differentiated state. mdpi.com

In the context of hematological malignancies, particularly Acute Myeloid Leukemia (AML), this compound has demonstrated a remarkable ability to induce myeloid differentiation. nih.gov Treatment with this inhibitor leads to a significant upregulation of cell surface markers associated with a mature myeloid immunophenotype, such as CD11b and CD86, in a majority of AML cell lines studied. ashpublications.org This induction of differentiation is a key mechanism behind the anti-leukemic activity of the compound, as it forces the rapidly dividing, undifferentiated cancer cells to mature and cease their uncontrolled proliferation. frontiersin.org

Research has shown that the combination of this compound with all-trans retinoic acid (ATRA) can synergistically enhance this differentiation effect. nih.gov This combination not only leads to a more pronounced expression of myeloid differentiation markers but also results in synergistic effects on inhibiting cell proliferation and inducing cytotoxicity in AML cells. nih.gov The molecular underpinnings of this synergy involve the enrichment of differentiation-associated gene signatures. nih.gov

Cell LineTreatmentObserved Effect on DifferentiationKey Molecular Markers
MOLM-13GSK2879552Increased expression of myeloid differentiation marker genes.ITGAM (CD11b), CD86
Various AML cell linesGSK2879552Promotion of a differentiated immunophenotype.CD11b, CD86
SKM-1GSK2879552Increased cell surface expression of differentiation markers.CD86, CD11b

The role of LSD1 in maintaining an undifferentiated state is not limited to hematopoietic cells. In epithelial tissues, LSD1 directly represses key transcription factors that are crucial for promoting differentiation. nih.gov Inhibition of LSD1 with this compound has been shown to block both the binding of LSD1 to chromatin and its catalytic activity. nih.gov This leads to a significant increase in H3K4 methylation and the subsequent transcription of fate-determining transcription factors. nih.gov

This process ultimately drives premature epidermal differentiation and can repress the growth of squamous cell carcinoma. nih.govnih.gov The upregulation of genes involved in skin barrier homeostasis, keratinocyte differentiation, and cornification is a hallmark of this induced differentiation program. nih.gov

Research ModelTreatmentObserved Effect on DifferentiationKey Molecular Markers/Pathways
Epidermal Progenitors (EPs)GSK-LSD1Premature epidermal differentiation.Upregulation of NOTCH3, GRHL3, KLF4, AP2-g (TFAP2C)
3D Human Organotypic Tissues (OTCs)GSK-LSD1Premature cornification.-

LSD1 has been identified as a key negative regulator of the osteogenic differentiation of human adipose-derived stem cells (hASCs). bjmu.edu.cnnih.gov Both genetic depletion and chemical inhibition of LSD1 have been shown to promote the differentiation of these multipotent stem cells into bone-forming osteoblasts. bjmu.edu.cnnih.gov This effect is largely dependent on the catalytic activity of LSD1, as treatment with LSD1 demethylase inhibitors can effectively block its function and subsequently boost osteogenic differentiation. bjmu.edu.cnnih.gov The inhibition of LSD1 leads to the upregulation of osteogenesis-associated gene expression, highlighting its role in controlling the epigenetic program of hASC cell fate determination. bjmu.edu.cn

Cell TypeInterventionEffect on Osteogenic DifferentiationMolecular Consequence
hASCsGenetic depletion of LSD1PromotedUpregulation of osteogenesis-associated genes
hASCsLSD1 demethylase inhibitorsPromotedBlockade of LSD1 catalytic activity

A significant consequence of the induced differentiation and other cellular effects of this compound is the potent inhibition of growth and proliferation in a wide range of cancer cell lines. This anti-proliferative effect is often cytostatic in nature, meaning it halts the cell cycle rather than directly killing the cells. nih.gov

In AML, treatment with GSK2879552 resulted in a potent anti-proliferative effect in the majority of cell lines tested, with an average EC50 of 38 nM. ashpublications.org Similarly, in Small Cell Lung Cancer (SCLC), the compound has been shown to effectively inhibit cell proliferation both in vitro and in vivo. frontiersin.orgnih.gov The mechanism in SCLC is thought to involve the promotion of differentiation, similar to its effects in leukemia. nih.gov

Furthermore, in Merkel Cell Carcinoma (MCC), a rare and aggressive skin cancer, both genetic and pharmacological inhibition of LSD1 with compounds like GSK-LSD1 led to a strong reduction in cell growth and the induction of cell death. embopress.orgnih.govnih.gov In oral squamous cell carcinoma (OSCC), pharmacological inhibition of LSD1 with GSK-LSD1 has been shown to attenuate tumor growth and metastasis. nih.govoncotarget.com

Cancer TypeCell Lines/ModelTreatmentEffect on Growth/Proliferation
Acute Myeloid Leukemia (AML)19 of 25 AML cell linesGSK2879552Potent anti-proliferative growth effect
Small Cell Lung Cancer (SCLC)NCI-H1417 xenograft modelGSK2879552Inhibition of tumor growth
Merkel Cell Carcinoma (MCC)PeTa xenograft modelGSK-LSD1Substantially reduced tumor growth
Oral Squamous Cell Carcinoma (OSCC)Patient-derived xenograft modelGSK-LSD1Inhibition of pre-existing tumor growth

Autophagy Induction Mechanisms and Pathways

Recent studies have unveiled a role for LSD1 in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. LSD1 has been identified as a negative regulator of autophagy, and its inhibition can induce this process. nih.gov

Cellular ContextInterventionEffect on AutophagyAssociated Pathway
Ovarian Cancer CellsPharmacological inhibition or genetic knockdown of LSD1InducedmTOR signaling pathway

Modulation of Intracellular Signaling Pathways

The inhibition of LSD1 by this compound leads to the modulation of various intracellular signaling pathways, contributing to its diverse biological effects. By altering the epigenetic landscape, LSD1 inhibition can lead to changes in the expression of key genes that are components of these signaling cascades. researchgate.net

In SCLC, GSK2879552 treatment alters the expression of neuroendocrine marker genes, suggesting an impact on the neuroendocrine cell state of this cancer type. nih.gov In oral cancer models, the use of GSK-LSD1 has been shown to down-regulate the EGF signaling pathway. nih.govoncotarget.com Furthermore, gene set enrichment analysis has revealed that GSK-LSD1 can inhibit oncogenic transcriptional networks driven by c-myc and β-catenin, while promoting the expression of the tumor suppressor p53. nih.govresearchgate.net

Cancer Type/Cellular ContextTreatmentModulated Signaling Pathway/Network
Small Cell Lung Cancer (SCLC)GSK2879552Neuroendocrine marker gene expression
Oral Squamous Cell Carcinoma (OSCC)GSK-LSD1Down-regulation of EGF signaling pathway
Oral Squamous Cell Carcinoma (OSCC)GSK-LSD1Inhibition of c-myc and β-catenin oncogenic transcriptional networks, increased p53 expression

Unraveling the Cellular Impact of this compound: A Focus on Key Signaling Pathways and Cell Fate

This compound is a deuterated form of GSK-LSD1, a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). As an epigenetic modulator, LSD1 plays a critical role in transcriptional regulation by removing methyl groups from histone and non-histone proteins. Its inhibition by compounds like this compound has profound consequences on cellular signaling and function, making it a valuable tool in research. This article explores the specific cellular biological effects of LSD1 inhibition by this compound in various research models, adhering to a focused examination of its influence on key signaling cascades and cell cycle regulation.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₄H₁₈D₄Cl₂N₂ alfa-chemistry.com
Molecular Weight 293.27 g/mol alfa-chemistry.com
Synonyms N-((1R,2S)-2-Phenylcyclopropyl)piperidin-4-amine Dihydrochloride-d4 alfa-chemistry.com
Form Solid Powder

| Related Non-deuterated CAS | 2102933-95-7 rndsystems.comtocris.comcaymanchem.com |

The inhibition of the LSD1 enzyme sets off a cascade of events within the cell, altering transcriptional landscapes and profoundly affecting signaling pathways that govern cell growth, inflammation, and survival.

Research indicates that the inhibition of LSD1 has a suppressive effect on the WNT/β-catenin signaling pathway. Studies utilizing GSK-LSD1 have shown that it can inhibit this key developmental and oncogenic pathway. The WNT signaling cascade is crucial for a multitude of cellular processes, and its dysregulation is a hallmark of various diseases. By blocking LSD1, GSK-LSD1 can downregulate WNT/β-catenin signaling, which is a significant outcome in cancer research models.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of cell proliferation and survival that is modulated by LSD1 inhibition. Pharmacological blocking of LSD1 with GSK-LSD1 has been shown to down-regulate the EGFR signaling pathway. Specifically, in oral squamous cell carcinoma (OSCC) cell lines, GSK-LSD1 was found to inhibit EGF-induced proliferation. Molecular analysis revealed that this inhibition extends to downstream effectors of the EGFR pathway, including phospho-AKT and phospho-ERK1/2.

LSD1 has been identified as a key regulator of the TLR4/NOX4 signaling pathway, which is involved in oxidative stress and inflammation. Research in models of renal ischemia-reperfusion injury has demonstrated that inhibition of LSD1 can decrease the expression of both TLR4 and NOX4. The underlying mechanism involves LSD1's epigenetic control over the TLR4 promoter; LSD1 activity reduces the repressive H3K9me2 histone mark in the promoter region, thereby activating the pathway. Consequently, inhibition of LSD1 suppresses this pathway, leading to reduced oxidative stress.

LSD1 inhibition interfaces with key pathways controlling inflammation and metabolism, including NF-κB and Peroxisome Proliferator-Activated Receptor (PPAR) signaling.

NF-κB Signaling: A direct signaling axis involving PKCα, LSD1, and NF-κB has been identified as crucial for the epigenetic control of the inflammatory response. In response to inflammatory stimuli, LSD1 facilitates the demethylation and stabilization of the p65 subunit of NF-κB, enhancing the inflammatory signal. The use of GSK-LSD1 as a chemical inhibitor in research models has been shown to disrupt this cascade, thereby attenuating the inflammatory response.

PPAR Signaling: LSD1 also plays a role in adipogenesis and fat metabolism by regulating the expression of Peroxisome Proliferator-Activated Receptor α (PPARα). This regulation is important for maintaining normal levels of specific adipocytes.

The inhibition of LSD1 by compounds such as GSK-LSD1 has significant, direct effects on the machinery controlling cell division and programmed cell death.

Cell Cycle Progression: In various cancer cell models, particularly acute myeloid leukemia (AML), treatment with LSD1 inhibitors leads to a notable alteration in cell cycle distribution. Studies have revealed an increase in the population of cells in the G1 phase, coupled with a corresponding decrease in the S phase. This indicates that LSD1 inhibition slows cell division and induces a cytostatic effect, rather than immediate cell death. This slowing of proliferation is a primary mechanism behind the growth-inhibitory effects observed with these inhibitors.

Apoptosis Induction: The role of LSD1 inhibition in inducing apoptosis (programmed cell death) can be context-dependent. Some studies report that GSK-LSD1 treatment promotes the expression of the tumor suppressor p53 and leads to apoptosis. However, other research, particularly in AML cell lines, has shown that treatment does not cause a significant induction of caspase 3/7, key executioners of apoptosis. This suggests that in some models, the primary outcome of LSD1 inhibition is a potent, time-dependent slowing of cell growth, while in others, it can more directly trigger apoptotic pathways.

Table 2: Summary of Cellular Consequences of LSD1 Inhibition by GSK-LSD1

Pathway/Process Observed Effect in Research Models Key Findings
WNT/β-catenin Pathway Suppression Downregulation of oncogenic signaling.
EGFR Pathway Modulation Inhibition of EGF-induced proliferation and downstream signals (p-AKT, p-ERK).
TLR4/NOX4 Pathway Regulation Decreased expression of TLR4 and NOX4, leading to reduced oxidative stress.
NF-κB Signaling Interaction/Suppression Disruption of the PKCα-LSD1-NF-κB axis, attenuating inflammatory responses.
Cell Cycle Progression Arrest/Slowing Increase in G1 phase population and decrease in S phase, indicating cytostatic growth inhibition.

| Apoptosis | Induction (Context-Dependent) | Can promote p53 expression and apoptosis; in other models, the effect is primarily cytostatic. |

Mechanistic Insights from Preclinical Research Models Utilizing Gsk Lsd1 Dihydrochloride D4

Hematological Malignancies Research

In the context of hematological cancers, particularly Acute Myeloid Leukemia (AML), LSD1 is a critical regulator of hematopoietic progenitor cell differentiation. nih.gov Its inhibition has been a key area of investigation, revealing pathways to potentially reverse the differentiation block characteristic of this disease.

Inhibition of LSD1 with compounds like GSK-LSD1 has a profound, primarily cytostatic, effect on AML cell lines. nih.gov Studies have shown that treatment with GSK-LSD1 or the structurally similar GSK2879552 leads to a potent anti-proliferative growth effect in a wide array of AML cell lines. nih.govresearchgate.net This growth inhibition is linked to the release of the myeloid differentiation block. researchgate.net

Mechanistically, LSD1 inhibition induces differentiation of AML cells. This is evidenced by the increased expression of cell surface markers associated with a differentiated immunophenotype, such as CD11b and CD86. nih.govresearchgate.net In one study, treating ten different AML cell lines with an LSD1 inhibitor resulted in a significant increase in the percentage of cells positive for these markers. researchgate.net The process does not typically induce significant cell death on its own but rather halts cell proliferation by causing an increase in cells in the G1 phase of the cell cycle. researchgate.net

Further research has shown that LSD1 inhibitors can disrupt the interaction between LSD1 and the transcription repressor GFI1. nih.gov This disruption leads to increased histone acetylation at enhancers near genes that regulate myeloid differentiation, ultimately promoting the differentiation of AML blast cells. nih.gov The therapeutic potential of this approach is enhanced when combined with other agents. For instance, combining GSK-LSD1 with all-trans retinoic acid (ATRA) results in synergistic effects on cell proliferation, differentiation, and cytotoxicity. nih.gov Similarly, combining GSK-LSD1 with an inhibitor of the GSK3 protein has been shown to induce differentiation in AML cells by reducing the activity of the WNT signaling pathway. rarecancernews.com

Effects of LSD1 Inhibition on AML Cell Lines
EffectObservationAffected Cell Lines (Examples)Reference
Growth InhibitionPotent, cytostatic anti-proliferative activity.MOLM-13, THP-1, Kasumi-1, MV4-11 nih.govresearchgate.netbioworld.com
Cell Cycle ArrestIncrease in G1 phase, decrease in S phase.MOLM-13 researchgate.net
Induction of DifferentiationIncreased expression of cell surface markers CD11b and CD86.MOLM-13, THP-1 nih.govresearchgate.netresearchgate.net
Synergistic CytotoxicityEnhanced cell death when combined with All-Trans Retinoic Acid (ATRA).Various AML cell lines nih.gov

Solid Tumor Research Applications

The role of LSD1 is not confined to hematological malignancies; it is also implicated in the pathology of various solid tumors. LSD1 is frequently overexpressed in cancers of the brain, lung, and liver, where it promotes cancer initiation and progression. oncotarget.comnih.gov

Glioblastoma (GBM) is a highly aggressive brain tumor where LSD1 is overexpressed, particularly in glioblastoma stem cells (GSCs) compared to normal neural stem cells. nih.govieo.it This overexpression makes LSD1 an attractive therapeutic target. LSD1 plays a key role in maintaining the stemness of GSCs and promoting tumorigenicity. frontiersin.org

Preclinical studies using LSD1 inhibitors like GSK-LSD1 have shown cytotoxic and selective effects on patient-derived GSC lines, irrespective of their molecular subtype or radiosensitivity. frontiersin.org In an orthotopic xenograft mouse model, treatment with GSK-LSD1 led to a delayed but significant regression of tumor burden. frontiersin.org Mechanistically, LSD1 inhibition can hamper the ability of GSCs to adapt to cellular stress. It interferes with the activating transcription factor 4 (ATF4)-dependent integrated stress response, sensitizing GSCs to stress-induced cell death and thereby hampering tumor aggressiveness. nih.gov Repression of LSD1 is associated with the induction of differentiation, apoptosis, and a loss of stemness in GSCs. frontiersin.org

Impact of GSK-LSD1 on Glioblastoma Stem Cells (GSCs)
FindingMechanistic InsightModel SystemReference
Delayed Tumor RegressionIn vivo treatment led to a reduction in tumor burden after several weeks.Orthotopic xenograft mouse model (MDA-GSC20) frontiersin.org
Cytotoxic EffectsInhibits cell proliferation and neurosphere formation.Patient-derived GSC lines frontiersin.orgresearchgate.net
Disruption of Stress ResponseHampers the induction of ATF4, the master regulator of the integrated stress response.Patient-derived TICs and xenograft models nih.gov
Loss of StemnessRepression of LSD1 is associated with induced differentiation and apoptosis.GSCs frontiersin.org

In oral squamous cell carcinoma (OSCC), LSD1 expression is elevated in malignant tissues and correlates with progressive tumor stages. oncotarget.comnih.gov Preclinical studies have identified LSD1 as a key regulator of OSCC metastasis. oncotarget.comnih.gov

Pharmacological inhibition of LSD1 with GSK-LSD1 has been shown to attenuate oral cancer growth and metastasis. oncotarget.comnih.gov Treatment with GSK-LSD1 down-regulates the EGF signaling pathway and inhibits key signaling molecules such as phospho-AKT, -ERK1/2, and -NF-κB-p65. nih.gov Furthermore, GSK-LSD1 modulates the expression of genes involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis. It attenuates the expression of vimentin while increasing E-cadherin expression in patient-derived OSCC xenografts. oncotarget.comnih.gov Gene set enrichment analysis revealed that GSK-LSD1 also inhibits oncogenic transcriptional networks driven by c-myc, β-catenin, and YAP, while increasing p53 expression and apoptosis. oncotarget.comnih.gov Interestingly, LSD1 inhibition also upregulates the expression of PD-L1, suggesting it could enhance the efficacy of immune checkpoint inhibitor therapies. nih.gov

LSD1 is highly overexpressed in lung adenocarcinoma (LUAD), the most common subtype of non-small cell lung cancer, and is associated with high malignancy and poor prognosis. nih.govnih.gov Preclinical investigations using LSD1 inhibitors have demonstrated a significant reduction in cell growth and invasion capabilities of LUAD cells. nih.govnih.gov

A key finding is that the growth arrest induced by LSD1 inhibition appears to be independent of the underlying driver mutations (such as EGFR or KRAS) in the cancer cells. nih.govnih.gov This suggests a broad potential applicability for LSD1 inhibitors in treating LUAD. Expression profiling of LUAD cells after treatment with an LSD1 inhibitor revealed that the cell cycle and replication machinery were prominently affected. nih.gov The treatment leads to an enhancement of histone 3 lysine (B10760008) methylation, consistent with the inhibitory action on the demethylase. nih.govnih.gov In vivo studies using transgenic mouse models of LUAD confirmed these findings, showing that LSD1 inhibition resulted in significantly lower tumor formation and a strong reduction in tumor progression. nih.govnih.gov

LSD1 is also abnormally overexpressed in various liver cancer tissues and has been identified as an attractive anticancer target. nih.govresearchgate.net Pharmacological inhibition of LSD1 can significantly slow tumor progression. nih.gov Studies on liver cancer cell lines, such as HepG2, have shown that LSD1 inhibitors can suppress cell migration and the epithelial-mesenchymal transition (EMT) process. nih.gov This is observed through the increased expression of the epithelial marker E-cadherin and decreased expression of mesenchymal markers like N-cadherin and Vimentin. nih.gov In vivo models have confirmed that LSD1 inhibitors can exert potent anti-liver cancer effects without obvious toxicity. nih.gov

Breast Cancer Research

The histone demethylase Lysine-specific demethylase 1 (LSD1) is notably amplified in breast cancer, where it plays a significant role in tumor development and resistance to treatment. frontiersin.org LSD1 contributes to these processes through both its demethylase and non-demethylase functions. frontiersin.org In preclinical studies, the inhibition of LSD1 has been investigated as a potential therapeutic strategy.

Research has shown that LSD1 is involved in the resistance of breast cancer cells to common chemotherapeutic agents like doxorubicin. nih.gov The use of the specific LSD1 inhibitor, GSK-LSD1, in preclinical models has demonstrated an enhanced effect of doxorubicin on cell proliferation. nih.gov For instance, pre-treatment of MCF-7 and MDA-MB-468 breast cancer cell lines with GSK-LSD1 significantly lowered the IC50 values for doxorubicin, indicating increased sensitivity to the drug. nih.gov This suggests that LSD1-regulated mechanisms may contribute to the drug resistance often observed in breast cancer. nih.gov

Furthermore, LSD1 is implicated in regulating the properties of breast cancer stem cells (CSCs), which are a subpopulation of tumor cells associated with tumor recurrence and therapy resistance. nih.govbohrium.com Inhibition of LSD1 has been shown to reduce the self-renewal capacity of breast CSCs. researchgate.net In mouse xenograft models, targeting LSD1 led to a decrease in the tumor CSC subpopulation and a significant regression in tumor size. nih.gov

LSD1 also functions as a transcriptional co-activator for the estrogen receptor (ER), a key driver in ER-positive breast cancer. mdpi.com By interacting with the estrogen receptor, LSD1 promotes the transcription of hormone-dependent genes, thereby driving the proliferation of breast cancer cells. mdpi.com Pharmacological inhibition of LSD1 has been shown to reduce the expression of ERα. nih.gov

Cell LineTreatmentIC50 for DoxorubicinOutcomeReference
MCF-7Doxorubicin alone0.64 μMBaseline cell growth inhibition nih.gov
MCF-7GSK-LSD1 + Doxorubicin0.28 μMEnhanced sensitivity to doxorubicin nih.gov
MDA-MB-468Doxorubicin alone0.37 μMBaseline cell growth inhibition nih.gov
MDA-MB-468GSK-LSD1 + Doxorubicin0.26 μMEnhanced sensitivity to doxorubicin nih.gov

Role in Other Biological and Pathological Processes

Osteoclast Differentiation and Bone Remodeling

LSD1 has been identified as a key regulator in bone remodeling, particularly in the process of osteoclast differentiation. nih.gov Osteoclasts are specialized cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis. dntb.gov.ua The formation of osteoclasts is induced by the receptor activator of nuclear factor kappa-B ligand (RANKL). nih.gov

Preclinical studies have demonstrated that pharmacological inhibition of LSD1 can suppress RANKL-induced osteoclastogenesis. nih.govresearchgate.net The use of LSD1 inhibitors, such as GSK-LSD1 and the structurally similar GSK2879552, has been shown to effectively inhibit osteoclast differentiation in a dose-dependent manner. nih.govresearchgate.net In in vitro models using murine macrophages, these inhibitors prevented the formation of mature osteoclasts and the subsequent formation of F-actin rings, which are essential for bone resorption. nih.govresearchgate.net

Model SystemTreatmentKey FindingsReference
Murine Macrophages (in vitro)GSK-LSD1Inhibition of RANKL-induced osteoclast differentiation. nih.gov
Murine Macrophages (in vitro)GSK-LSD1Downregulation of NFATc1, c-Src, and Ctsk protein expression. nih.gov
Raw 264.7 cells (LSD1 knockout)-Inhibition of RANKL-mediated osteoclastogenesis. researchgate.net
Ovariectomy (OVX)-induced osteoporosis modelGSK2879552Slight restoration of cortical bone loss. dntb.gov.ua

Metabolic Aberration Studies (e.g., Obesity, NAFLD)

The role of LSD1 in metabolic reprogramming associated with obesity has been investigated using pharmacological inhibitors. Systemic administration of the LSD1 inhibitor GSK-LSD1 in mouse models of obesity has demonstrated significant metabolic benefits. nih.govnih.govresearchgate.net These studies have shown that GSK-LSD1 treatment can reduce food intake and body weight, improve insulin sensitivity and glycemic control, and ameliorate nonalcoholic fatty liver disease (NAFLD). nih.govaminer.org

Interestingly, the effects of GSK-LSD1 on systemic metabolism appear to be context-dependent, with little to no effect observed in lean mice. nih.govnih.gov This suggests that LSD1 plays a more prominent role in the maladaptive metabolic changes that occur in the context of obesity. nih.gov The primary site of insulin sensitization by GSK-LSD1 has been identified as white adipose tissue. nih.govnih.gov In this tissue, the inhibitor reduces adipocyte inflammation and lipolysis. nih.gov

The reversal of NAFLD by GSK-LSD1 appears to occur through a non-hepatocyte-autonomous mechanism. nih.govnih.gov This suggests an indirect effect, potentially mediated by the inhibition of adipocyte lipolysis and subsequent changes in lipid partitioning. nih.gov Furthermore, pair-feeding experiments have revealed that the positive effects of GSK-LSD1 on hyperglycemia and NAFLD are not solely a consequence of reduced food intake and weight loss. nih.govnih.gov In contrast, liver-specific knockout of LSD1 has been shown to protect against diet-induced fatty liver and improve glucose tolerance, suggesting a direct role for hepatic LSD1 in metabolic regulation. researchgate.net

ModelTreatmentKey OutcomesMechanism of ActionReference
Mouse models of obesityGSK-LSD1Reduced food intake and body weight.- nih.govnih.gov
Mouse models of obesityGSK-LSD1Ameliorated NAFLD.Inhibition of adipocyte lipolysis and altered lipid partitioning. nih.govnih.gov
Mouse models of obesityGSK-LSD1Improved insulin sensitivity and glycemic control.Reduced adipocyte inflammation and lipolysis in white adipose tissue. nih.govnih.gov

Research on Oxidative Stress and Ferroptosis

Recent research has uncovered a connection between the inhibition of LSD1 and the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. escholarship.orgmdpi.com The inhibition of LSD1 has been shown to promote the accumulation of reactive oxygen species (ROS) and lipid peroxidation, key events in the ferroptotic cascade. escholarship.org

Mechanistically, the inhibition of LSD1 can lead to the downregulation of activating transcription factor 4 (ATF4) expression. escholarship.org This occurs through the epigenetic modification of histone H3 lysine 9 dimethylation (H3K9me2). escholarship.org The reduction in ATF4 subsequently inhibits the expression of the cystine-glutamate antiporter, xCT (also known as SLC7A11), which is crucial for the import of cystine and the synthesis of the antioxidant glutathione (GSH). escholarship.org The resulting decrease in GSH production impairs the cell's ability to neutralize lipid peroxides, leading to ferroptosis. escholarship.org

In some contexts, LSD1 has been shown to activate the TLR4/NOX4 pathway, which can exacerbate oxidative stress. nih.gov Inhibition of LSD1 in models of renal ischemia-reperfusion injury has been demonstrated to block ferroptosis and oxidative stress through this pathway. nih.gov Conversely, other studies have suggested that inhibiting LSD1 can induce oxidative stress, particularly in natural killer (NK) cells, through the depletion of glutathione. nih.gov This highlights the context-dependent role of LSD1 in regulating cellular redox balance.

Cellular ContextEffect of LSD1 InhibitionProposed MechanismReference
Non-small cell lung cancer cellsInduction of ferroptosisDownregulation of ATF4-xCT pathway, leading to decreased GSH production. escholarship.org
Renal ischemia-reperfusion injury modelAlleviation of ferroptosis and oxidative stressInhibition of the TLR4/NOX4 pathway. nih.gov
Natural Killer (NK) cellsInduction of oxidative stressDepletion of glutathione. nih.gov

Investigations into SARS-CoV-2-Triggered Cytokine Release Syndrome (in vitro)

Severe cases of COVID-19 can be characterized by an excessive and uncontrolled immune response known as cytokine release syndrome (CRS), or "cytokine storm". nih.govfrontiersin.org This hyperinflammatory state is a major contributor to disease severity and mortality. frontiersin.org In vitro studies have explored the potential of targeting LSD1 to mitigate this inflammatory cascade.

The LSD1 inhibitor GSK-LSD1 has been shown to quell the SARS-CoV-2-triggered cytokine release syndrome in an in vitro setting. biorxiv.orgelsevierpure.comnih.gov Specifically, research has indicated that GSK-LSD1 can reduce the levels of proinflammatory cytokines in peripheral blood leukocytes isolated from patients with severe COVID-19. biorxiv.org By inhibiting LSD1, it is possible to selectively suppress the NF-κB-dependent inflammatory response, which is a key driver of cytokine production. biorxiv.org This approach has been shown to curb the cytokine storm while preserving the antiviral activity of the innate immune system. biorxiv.org

In Vitro ModelTreatmentEffectReference
Peripheral blood leukocytes from severe COVID-19 patientsGSK-LSD1Reduction in proinflammatory cytokine levels. biorxiv.org
Mouse in vitro co-culture system with coronavirus infectionLSD1 inhibitionSelective inhibition of NF-κB-dependent inflammatory response. biorxiv.org
Mouse in vitro co-culture system with coronavirus infectionLSD1 inhibitionPreservation of interferon-independent antiviral activity. biorxiv.org

Neurodevelopmental Models (e.g., Autism mouse models)

Epigenetic dysregulation, particularly involving histone methylation, has been implicated as a significant risk factor in autism spectrum disorder (ASD). nih.govresearchgate.net Preclinical research has focused on targeting histone-modifying enzymes as a potential therapeutic strategy. Studies have shown that a histone mark associated with gene activation, histone H3 lysine 4 dimethylation (H3K4me2), is significantly decreased in the prefrontal cortex of both human patients with autism and in mouse models of the disorder, such as those with a deficiency in the SHANK3 gene. nih.govresearchgate.net

The H3K4me2 demethylase LSD1 has been identified as a key target in this context. Treatment of Shank3-deficient mice with the selective LSD1 inhibitor GSK-LSD1 has been shown to rescue core behavioral deficits associated with autism. nih.govthetransmitter.org A brief treatment regimen with GSK-LSD1 led to a robust amelioration of social preference deficits and a reduction in repetitive grooming behaviors. nih.govthetransmitter.org These behavioral improvements were observed to persist for a significant period after treatment cessation. youtube.com

Mechanistically, the inhibition of LSD1 by GSK-LSD1 in these mouse models restores the diminished H3K4me2 levels in the prefrontal cortex. nih.govyoutube.com This, in turn, leads to the restoration of the expression of numerous downregulated genes that are crucial for synaptic signaling and neurodevelopmental processes. nih.govthetransmitter.org Concurrently, LSD1 inhibition has been found to restore the function of NMDA receptors in the prefrontal cortex, which is often impaired in these autism models and is critical for synaptic plasticity and social behavior. nih.govresearchgate.net

Animal ModelTreatmentBehavioral OutcomesMolecular/Cellular OutcomesReference
Shank3+/ΔC miceGSK-LSD1Amelioration of social preference deficits.Restoration of H3K4me2 levels in the prefrontal cortex. nih.govyoutube.com
Shank3+/ΔC miceGSK-LSD1Reduction in repetitive grooming behaviors.Restoration of NMDA receptor function in the prefrontal cortex. nih.gov
Cul3 knockout miceGSK-LSD1Improved sociability.Restoration of NMDAR-mediated currents in the prefrontal cortex. thetransmitter.orgresearchgate.net

Advanced Research Applications of Deuterated Gsk Lsd1 Dihydrochloride D4

Utility of Stable Isotope Labeling in Chemical Biology Research

Stable isotope labeling is a fundamental technique in chemical biology that involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes. The most commonly used stable isotopes in pharmaceutical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). This substitution results in a molecule that is chemically identical to the parent compound in terms of its biological activity and receptor interactions, but possesses a greater mass.

The primary advantage of stable isotope labeling lies in the ability to differentiate the labeled from the unlabeled compound using mass spectrometry. This mass shift allows for precise tracking and quantification of the labeled molecule in complex biological matrices without the need for radioactive tracers. In the context of GSK LSD1 Dihydrochloride-d4, the incorporation of four deuterium atoms provides a distinct mass signature, enabling its use in a variety of sophisticated research applications designed to probe the behavior of the parent GSK LSD1 inhibitor.

Application in Metabolic Stability Studies for Compound Characterization

This compound can be employed in comparative in vitro metabolic stability assays alongside its non-deuterated analog. By incubating both compounds with liver microsomes or hepatocytes and monitoring their degradation over time, researchers can quantify the impact of deuteration on the metabolic fate of the molecule. A slower degradation rate for the d4 version would indicate that the deuterated positions are key sites of metabolism for GSK LSD1. This information is invaluable for understanding the compound's metabolic liabilities and for designing next-generation inhibitors with improved pharmacokinetic profiles.

Table 1: Hypothetical Metabolic Stability of GSK LSD1 and this compound in Human Liver Microsomes

CompoundIncubation Time (min)Parent Compound Remaining (%)
GSK LSD10100
1565
3042
6018
This compound0100
1588
3075
6055

This table illustrates a hypothetical outcome where the deuterated compound exhibits enhanced metabolic stability.

Use as an Internal Standard in Quantitative Biochemical Assays (e.g., Mass Spectrometry-Based Methods)

One of the most widespread applications of deuterated compounds is their use as internal standards in quantitative mass spectrometry-based assays. The ideal internal standard co-elutes with the analyte of interest during chromatography and exhibits similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation, injection volume, and instrument response.

This compound serves as an excellent internal standard for the accurate quantification of GSK LSD1 in biological samples such as plasma, serum, or tissue homogenates. Because it shares identical physicochemical properties with the non-deuterated form, it behaves similarly during extraction and chromatographic separation. However, its mass difference allows for its distinct detection by the mass spectrometer. By adding a known amount of this compound to each sample, a calibration curve can be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach significantly improves the accuracy and precision of the quantitative method.

Table 2: Example of a Calibration Curve for GSK LSD1 Quantification Using this compound as an Internal Standard

GSK LSD1 Concentration (ng/mL)GSK LSD1 Peak AreaGSK LSD1-d4 Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,0000.010
57,650152,0000.050
1015,300151,0000.101
5075,500149,0000.507
100151,000150,5001.003
500758,000151,2005.013

This table represents typical data used to construct a calibration curve for a quantitative bioanalytical method.

Tracing and Distribution Studies in Complex Biological Systems for Mechanistic Elucidation

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for predicting its in vivo behavior. Stable isotope-labeled compounds like this compound are invaluable tools for conducting such pharmacokinetic studies. By administering the deuterated compound to an animal model, researchers can track its journey through the body over time.

Table 3: Illustrative Tissue Distribution of this compound in a Rodent Model

TissueConcentration (ng/g)
Blood150
Liver850
Kidney620
Brain25
Lung450
Spleen380

This table provides a hypothetical example of the distribution of the deuterated compound in various tissues following administration.

Methodological Approaches in Studying Gsk Lsd1 Dihydrochloride D4

In Vitro Biochemical Assay Systems

Several in vitro biochemical assays are employed to analyze the enzymatic activity of LSD1 and the inhibitory effects of compounds like GSK-LSD1. These systems monitor the byproducts or changes in the substrate resulting from the demethylation reaction. nih.gov

The enzymatic action of LSD1 involves an amine oxidation reaction that produces hydrogen peroxide (HOOH) as a byproduct. nih.gov In this assay, the demethylation of a substrate by LSD1 reduces the FAD cofactor to FADH2. Molecular oxygen then reoxidizes the FADH2, which in turn forms HOOH. nih.gov This generated hydrogen peroxide is then used by horseradish peroxidase (HRP) in a coupled reaction to oxidize a substrate, producing a detectable colorimetric or fluorescent signal. nih.gov

A common method, the peroxidase-coupled assay, was utilized to measure LSD1 inhibition for related GSK compounds. nih.gov A more sensitive version of this assay uses Amplex Red, which reacts with HOOH in the presence of HRP to generate the highly fluorescent product resorufin, with fluorescence emission detected at 585 nm. nih.gov These assays are reliable and can be performed continuously to determine the kinetic parameters of inhibitors. nih.gov

Formaldehyde (B43269) is the other significant byproduct of the LSD1 histone demethylase reaction. nih.gov Assays have been developed to monitor the release of formaldehyde. This is typically achieved by using the enzyme formaldehyde dehydrogenase, which oxidizes the released formaldehyde to formate. This reaction is coupled with the reduction of the cofactor NAD+ to NADH, and the increase in NADH concentration is measured spectrophotometrically at a wavelength of 340 nm. nih.gov

Radioactive measurements provide another avenue for assessing LSD1 activity. These assays involve the use of a peptide substrate that has been labeled with a radioactive isotope. The activity of the LSD1 enzyme is determined by monitoring the changes to this radiolabeled substrate over time. nih.gov This method allows for a direct quantification of the enzymatic turnover.

Mass spectrometry offers a highly specific and direct method for analyzing LSD1 activity by measuring the precise changes in the methylation state of an unlabeled substrate. nih.gov Researchers have used this technique to observe the demethylation of a di-methylated histone H3 lysine (B10760008) 4 (H3K4me2) peptide into its mono-methylated (H3K4me1) and unmethylated (H3K4me0) forms. nih.gov This approach is not only valuable for primary screening but also serves as a crucial tool for validating results from other assays and identifying potential false positives. nih.govuni-muenchen.de

The DELFIA method is an antibody-based, heterogeneous assay used to analyze LSD1 activity on peptide substrates. nih.govnih.gov In this assay, a biotinylated peptide substrate, such as one containing monomethylated H3K4, is incubated with the LSD1 enzyme. nih.govuni-muenchen.de The reaction mixture is then transferred to a streptavidin-coated microplate, which captures the biotinylated peptide. A specific primary antibody recognizes the demethylated product, and a secondary antibody conjugated to europium is used for detection. nih.govnih.gov The resulting time-resolved fluorescence signal is proportional to the enzyme activity. This assay format is robust and has been successfully used to measure the potency of reference inhibitors. nih.govuni-muenchen.de

Cell-Based Assay Methodologies

To understand the effects of GSK-LSD1 within a biological context, various cell-based assays are employed. These methodologies confirm the compound's activity in living cells and elucidate its functional consequences. GSK-LSD1 has been shown to potently inhibit the proliferation of a range of cancer cell lines. medchemexpress.com

Common cell-based approaches include:

Proliferation Assays: The inhibitory effect of GSK-LSD1 on the growth of cancer cell lines is a key measure of its cellular efficacy. Studies have demonstrated that GSK-LSD1 impairs the proliferation of oral cancer cell lines such as HSC-3 and CAL-27. researchgate.net

Target Engagement Assays: The Cellular Thermal Shift Assay (CESTA) is used to verify that an inhibitor binds to its intended target within the cell. For GSK-LSD1, a Western blot-based CESTA in A549 human lung carcinoma cells confirmed its binding affinity to the LSD1 protein. selleckchem.com

Western Blot Analysis: This technique is widely used to measure changes in protein levels that occur as a result of LSD1 inhibition. Following treatment with GSK-LSD1, researchers have observed increased methylation levels of H3K4me2 and downregulation of downstream target proteins like Snail in A549 cells. selleckchem.com

Gene Expression Analysis: The impact of GSK-LSD1 on gene transcription is a critical aspect of its function. Microarray and gene set enrichment analysis (GSEA) have revealed that GSK-LSD1 inhibits key genes and specific signaling pathways in oral cancer cells. researchgate.net

The table below summarizes findings from various cell-based assays involving GSK-LSD1.

Cell LineAssay TypeKey FindingsSource(s)
A549Western blot-based CESTAConfirmed binding affinity to cellular LSD1 protein. selleckchem.com
A549Western BlotDownregulation of Snail protein levels. selleckchem.com
U2OSWestern BlotInduced formation of LC3-II, indicating autophagy. medchemexpress.comselleckchem.com
HSC-3Proliferation AssayAttenuated cell proliferation. researchgate.net
CAL-27Proliferation AssayImpaired cell proliferation. researchgate.net
HSC-3Microarray / GSEARevealed inhibition of key genes and signaling pathways. researchgate.net

Gene Expression Profiling (e.g., qRT-PCR, RNA-seq)

To understand the global transcriptional changes induced by GSK-LSD1, researchers frequently utilize gene expression profiling techniques. RNA sequencing (RNA-seq) and microarray analyses are employed to compare the transcriptomes of cancer cells treated with GSK-LSD1 versus control cells.

For instance, in studies involving epidermal progenitors, RNA-seq analysis revealed that pharmacological inhibition of LSD1 by GSK-LSD1 led to a significant number of upregulated genes compared to downregulated ones, consistent with LSD1's known role as a transcriptional repressor. Specifically, after a 48-hour exposure, 863 genes were identified as upregulated, while 350 were downregulated. This upregulation was linked to key regulators of epithelial differentiation. Similarly, in Merkel cell carcinoma (MCC) research, transcriptional profiling showed that LSD1 inhibition leads to the derepression of key regulators within the neuronal lineage.

Gene Set Enrichment Analysis (GSEA) is another powerful tool used in conjunction with these profiling methods. GSEA helps to identify entire signaling pathways that are significantly altered. In oral squamous cell carcinoma (OSCC) cells, GSEA revealed that GSK-LSD1 treatment inhibits key genes and signaling networks responsible for cell proliferation and metastasis. Quantitative real-time PCR (qRT-PCR) is then often used to validate the expression changes of specific genes of interest identified through these broader screening methods.

Western Blotting for Histone Methylation and Protein Expression

Western blotting is an indispensable technique for examining the direct molecular consequences of LSD1 inhibition. Since LSD1 specifically removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), Western blotting with antibodies specific for mono- and di-methylated H3K4 (H3K4me1 and H3K4me2) is a primary method to confirm the inhibitor's efficacy.

Studies have consistently shown that treatment with GSK-LSD1 leads to an increase in the global levels of H3K4me1 and H3K4me2 in various cancer cell lines, confirming the on-target effect of the inhibitor. For example, research in oral cancer cells demonstrated that GSK-LSD1 treatment restored levels of H3K4me2. Beyond histones, Western blotting is also used to assess the expression levels of other key proteins. For instance, it can be used to monitor the downregulation of proteins like SNAIL in lung cancer cells or to check for the expression of apoptotic protein markers to understand the pathways leading to cell death. However, some studies note that while specific gene loci show changes in histone methylation, global levels may not always be significantly altered, highlighting the localized action of LSD1.

Cell Proliferation and Viability Assays (e.g., IC50 determination)

A fundamental aspect of characterizing any potential anti-cancer compound is to determine its effect on cancer cell growth and survival. Cell proliferation and viability assays are used to quantify the dose-dependent effects of GSK-LSD1 on various cancer cell lines. These assays are crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

GSK-LSD1 has been shown to inhibit the growth of a wide array of cancer cell lines, often with IC50 values in the low nanomolar range, indicating high sensitivity. For example, in Merkel cell carcinoma cell lines, GSK-LSD1 exhibited IC50 values in the low nM range. Similarly, it potently inhibits the proliferation of various other cancer cells, with an average EC50 of less than 5 nM for inhibiting cancer cell line growth. These assays, which measure metabolic activity or the ability of cells to divide, provide the foundational data for the compound's anti-proliferative effects.

Cell Line TypeIC50 / EC50 ValueReference
Merkel Cell Carcinoma (MCC)Low nM range researchgate.net
Various Cancer Cell LinesAverage EC50 < 5 nM nih.govthesgc.org
LSD1 Enzyme Activity16 nM nih.govthesgc.org

Differentiation Assays (e.g., TRAP staining, morphological analysis)

A key mechanism through which LSD1 inhibition exerts its anti-tumor effect is by inducing cellular differentiation, forcing cancer cells to mature and exit the proliferative cell cycle. Various assays are used to assess this process.

Morphological analysis, often using techniques like Wright-Giemsa staining, allows for the direct observation of changes in cell appearance consistent with differentiation, such as changes in the nucleus-to-cytoplasm ratio and cellular granularity in acute myeloid leukemia (AML) cells. In studies of epidermal progenitors, GSK-LSD1 treatment in 3D organotypic cultures led to premature cornification, a hallmark of terminal differentiation. The expression of specific differentiation markers, such as CD11b in AML, is frequently measured by flow cytometry to quantify the extent of differentiation. These functional and morphological assessments are critical to confirming that GSK-LSD1 can reverse the differentiation block that is a hallmark of many cancers. nih.gov

Clonogenic Activity Assays

Clonogenic assays, or colony formation assays, are an in vitro method used to determine the ability of a single cell to grow into a colony. This assay assesses the effect of a compound on the self-renewal capacity and long-term survival of cancer cells, which is particularly relevant for targeting cancer stem cells.

Treatment with GSK-LSD1 has been shown to significantly reduce the clonogenic survival of cancer cells. For example, in oral cancer cell lines such as HSC-3 and CAL-27, GSK-LSD1 inhibited clonogenic survival by more than 70%. embopress.org Similarly, in combination with other inhibitors, GSK-LSD1 has been observed to impair the clonogenic activity of AML cell lines. nih.gov These results suggest that LSD1 inhibition can effectively compromise the long-term proliferative potential of cancer cells.

Immunofluorescence and Histological Staining for Marker Expression

Immunofluorescence (IF) and histological staining are powerful visualization techniques used to examine the expression and localization of specific protein markers within cells and tissues. These methods provide crucial spatial context to the molecular changes induced by GSK-LSD1.

In Vivo Mechanistic Research Models

To validate the therapeutic potential and understand the mechanistic effects of GSK-LSD1 in a more complex biological system, researchers utilize in vivo models, primarily involving xenografts in immunocompromised mice. In these models, human cancer cells are implanted either subcutaneously or orthotopically (in the tissue of origin) into mice.

In a Merkel cell carcinoma model, mice bearing subcutaneous PeTa cell xenografts were treated with GSK-LSD1. The results showed a substantial reduction in tumor growth compared to vehicle-treated controls, leading to significantly improved survival. researchgate.net Similarly, studies in hepatocellular carcinoma have demonstrated that LSD1 inhibitors can suppress tumor growth in both cell-derived and patient-derived xenograft models. These in vivo models are essential for confirming that the cellular effects observed in vitro—such as reduced proliferation and induced differentiation—translate into a tangible anti-tumor response in a living organism. They also allow for the histological and molecular analysis of tumors post-treatment to further investigate the compound's mechanism of action in a physiological context.

Xenograft Models for Investigating Gene Expression Changes and Mechanistic Responses (non-clinical tumor burden reduction)

Xenograft models, where human tumor cells are implanted into immunodeficient mice, have been instrumental in evaluating the in vivo efficacy of GSK LSD1 Dihydrochloride-d4 and its analogs, such as GSK2879552. These non-clinical studies have consistently demonstrated a reduction in tumor burden across various cancer types and have provided critical insights into the underlying molecular mechanisms.

In models of castration-resistant prostate cancer (CRPC), treatment with the GSK LSD1 inhibitor GSK2879552 significantly decreased xenograft tumor growth. nih.gov Transcriptomic profiling of these tumors revealed that the anti-tumor effect is mediated by the targeting of multiple oncogenic pathways. nih.gov Gene Set Enrichment Analysis (GSEA) showed a consistent downregulation of MYC and E2F transcriptional targets. nih.gov Specifically, the expression of the MYC gene and its targets, including key cell cycle regulators like PCNA and CCNA2, was significantly decreased. nih.gov Conversely, the expression of MYC antagonist proteins, such as MXD1, was upregulated, suggesting a multi-faceted suppression of MYC signaling. nih.gov

Similarly, in orthotopic xenograft models of breast cancer using MDA-MB-468 cells, treatment with a GSK-LSD1 inhibitor led to a significant reduction in tumor volume. researchgate.net This was accompanied by a notable decrease in the cancer stem cell (CSC) subpopulation, as evidenced by changes in the expression of cell surface markers CD44 and CD24. researchgate.net

Studies using patient-derived xenografts of oral squamous cell carcinoma (OSCC) have also shown that GSK-LSD1 can attenuate disease progression. researchgate.net This effect was linked to the inhibition of key signaling pathways, including c-Myc, Wnt/β-catenin, and YAP/TAZ, and a reduction in the expression of CTGF, a marker for epithelial-mesenchymal transition (EMT). researchgate.net

The following table summarizes key gene expression changes observed in xenograft models following treatment with GSK LSD1 inhibitors.

Cancer Model Inhibitor Key Downregulated Genes/Pathways Key Upregulated Genes/Pathways Reference
Castration-Resistant Prostate Cancer (CRPC)GSK2879552MYC, PCNA, CCNA2, E2F targetsMXD1 nih.gov
Oral Squamous Cell Carcinoma (OSCC)GSK-LSD1CTGF, c-Myc signaling, Wnt/β-catenin signaling, YAP/TAZ signalingp53 expression researchgate.netresearchgate.net
Epidermal ProgenitorsGSK-LSD1LSD1 binding at SNAI2-repressed genesNOTCH3, OVOL1, ZNF750, GRHL1, GRHL3, Keratinocyte differentiation genes (DSG1, SPRR1B, PI3, KRT1) nih.gov

Transgenic Mouse Models for Epigenetic Modulation

Transgenic mouse models have provided a powerful platform to investigate the role of this compound in modulating epigenetic landscapes and rescuing disease phenotypes beyond oncology.

In a mouse model of laminopathy, a disease caused by mutations in the LMNA gene leading to dilated cardiomyopathy, GSK-LSD1 was shown to have a preventative therapeutic effect. nih.gov The study revealed that the mutation led to impaired cardiac differentiation at the mesodermal stage, with a specific decrease in the H3K4me1 histone mark on the regulatory regions of key mesodermal genes like Mesp1 and Twist. nih.gov Treatment of pregnant mice with GSK-LSD1 rescued this epigenetic mark, restored the expression of cardiac genes, and ultimately prevented the development of cardiomyopathy in the offspring. nih.gov This indicates that GSK-LSD1 can correct aberrant epigenetic programming during development. nih.gov

Another compelling example comes from a study on a mouse model for autism spectrum disorder (ASD) with a deficiency in the Shank3 gene. nih.gov These mice exhibit a significant decrease in histone H3 lysine 4 dimethylation (H3K4me2) in the prefrontal cortex. nih.gov A brief treatment with GSK-LSD1 led to a robust rescue of core autistic-like behaviors, including social deficits and repetitive behaviors. nih.gov Mechanistically, GSK-LSD1 treatment restored the genome-wide occupancy of H3K4me2 at the transcription start sites of downregulated genes, which are enriched in synaptic signaling and developmental processes. nih.gov Notably, the expression of the immediate early gene Egr1, which is crucial for neuronal plasticity, was restored. nih.gov

Transgenic Model Disease/Phenotype Epigenetic Change without Treatment Effect of GSK-LSD1 Treatment Key Genes/Pathways Modulated Reference
Lmna H222P/H222P MouseLaminopathy-induced CardiomyopathyDecreased H3K4me1 at mesodermal gene regulatory regionsRescued H3K4me1 landscape and prevented cardiomyopathyMesp1, Twist nih.gov
Shank3+/ΔC MouseAutism Spectrum DisorderDecreased H3K4me2 in the prefrontal cortexRestored H3K4me2 occupancy and rescued behavioral deficitsEgr1, synaptic signaling genes nih.gov

Co-treatment Strategies for Pathway Deconvolution

Combining this compound with other therapeutic agents is a key strategy for dissecting cellular pathways and enhancing anti-cancer efficacy. The cytostatic effects of LSD1 inhibition alone may not be sufficient for complete tumor eradication, prompting investigations into synergistic combinations. nih.gov

A prominent example is the co-treatment of LSD1 inhibitors with all-trans retinoic acid (ATRA) in acute myeloid leukemia (AML). nih.govnih.gov While GSK-LSD1 or GSK2879552 alone can inhibit the growth of AML cells and promote myeloid differentiation, the combination with ATRA significantly enhances this anti-tumor activity. nih.gov This synergy is thought to arise from the ability of LSD1 inhibition to release the differentiation block in leukemia cells, thereby sensitizing them to the pro-differentiating effects of ATRA. nih.govnih.gov This approach helps to deconvolve the pathways involved in leukemic cell differentiation and survival.

Beyond AML, the rationale for co-treatment extends to other cancers. For instance, the simultaneous blockage of LSD1 and histone deacetylases (HDACs) is being explored as a promising strategy to reactivate transcription and combat cancer. nih.gov LSD1 often functions within repressive complexes that include HDAC1/2, such as the CoREST complex. nih.gov By inhibiting both enzymatic activities, it may be possible to achieve a more profound and durable reactivation of tumor suppressor genes.

Furthermore, preclinical studies have suggested potential synergies between LSD1 inhibitors and other targeted therapies, such as BRD4 inhibitors in prostate cancer, or with immunotherapy, where LSD1 inhibition may enhance the T-cell immune response. bohrium.com These co-treatment studies are crucial for understanding the intricate crosstalk between different signaling and epigenetic pathways in cancer.

Structural Biology and Computational Approaches

Molecular Docking Studies with LSD1 Enzyme Structures

Molecular docking studies have been pivotal in understanding how irreversible inhibitors like this compound interact with the Lysine-Specific Demethylase 1 (LSD1) enzyme. These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

GSK-LSD1 is a mechanism-based inhibitor that forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of LSD1. nih.govnih.gov Docking studies help to visualize how the inhibitor initially positions itself within the enzyme's active site to facilitate this irreversible reaction. The active site of LSD1 contains a substrate-binding pocket and an FAD-binding domain. nih.gov

Docking simulations of various irreversible inhibitors show that they occupy the substrate-binding pocket in proximity to the FAD cofactor. nih.gov The interaction is not solely dependent on the covalent bond formation; non-covalent interactions also play a crucial role in the initial binding and correct positioning of the inhibitor. These interactions can include hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. mdpi.com

Furthermore, docking studies are instrumental in understanding the selectivity of GSK-LSD1. For example, GSK-LSD1 is over 1,000-fold more selective for LSD1 than for the closely related FAD-utilizing enzymes LSD2, MAO-A, and MAO-B. thesgc.org Computational models can help identify subtle differences in the active sites of these enzymes that contribute to this remarkable selectivity.

Active Site Pocket Analysis and Interaction Prediction

Analysis of the LSD1 active site pocket, often in conjunction with molecular docking, allows for a detailed prediction of the key interactions between the enzyme and inhibitors like this compound. The active site of LSD1 is a relatively large and polar cavity. nih.gov

The interaction between LSD1 and its substrates or inhibitors is multifaceted. The N-terminal tail of histone H3, the natural substrate, binds in a channel leading to the FAD cofactor. Similarly, SNAG-domain transcription factors, which mimic the histone H3 tail, also interact with the active site. nih.gov Irreversible inhibitors like GSK-LSD1 occupy this same space.

Key interactions within the active site that have been identified through computational and structural studies include:

Hydrophobic Interactions: The inhibitor's phenyl group often engages in hydrophobic interactions with a pocket formed by residues such as Val332, Tyr577, and Trp695 (residue numbers may vary based on the specific crystal structure).

Hydrogen Bonding: The amine groups of the inhibitor can form hydrogen bonds with the side chains of acidic residues like Asp555 and Asp556, as well as with the backbone carbonyls of other residues.

Covalent Adduct Formation: The primary mechanism of irreversible inhibition by GSK-LSD1 involves the formation of a covalent bond with the N5 atom of the FAD cofactor. This occurs after the enzyme oxidizes the inhibitor, leading to the formation of a reactive intermediate that then attacks the flavin.

These predicted interactions are crucial for the rational design of new and more potent LSD1 inhibitors. By understanding the specific contacts that drive binding and reactivity, medicinal chemists can modify inhibitor scaffolds to optimize their properties.

Future Directions and Advanced Research Opportunities

Elucidating Mechanisms of Resistance to LSD1 Inhibition

A critical challenge in the clinical application of LSD1 inhibitors is the development of drug resistance. Research is increasingly focused on understanding the molecular and cellular mechanisms that allow cancer cells to evade the effects of these inhibitors.

Studies in small-cell lung cancer (SCLC) have identified both intrinsic and acquired resistance mechanisms. SCLC cell lines that are sensitive to LSD1 inhibitors are typically enriched in neuroendocrine transcriptional markers. In contrast, cells exhibiting a mesenchymal-like transcriptional program often show intrinsic resistance. A significant mechanism of acquired resistance involves a reversible, adaptive process of epigenetic reprogramming. In this process, cancer cells transition to a TEAD4-driven mesenchymal-like state, which confers resistance to LSD1 inhibition. This transdifferentiation highlights the plasticity of cancer cells and suggests that targeting these adaptive pathways could be a strategy to overcome resistance. Furthermore, the heterogeneity within tumors, comprising different transcriptional states, limits the universal efficacy of LSD1 inhibitors, indicating that only a subset of patients with a specific neuroendocrine differentiation state may derive maximum benefit.

CharacteristicLSD1 Inhibitor-Sensitive SCLC CellsLSD1 Inhibitor-Resistant SCLC Cells
Transcriptional ProgramEnriched in neuroendocrine markersEnriched in mesenchymal-like program
Key Driver (in resistance)Not applicableTEAD4
Resistance MechanismNot applicableIntrinsic or acquired via epigenetic reprogramming

Exploring Synergistic Epigenetic Modulations with GSK LSD1 Dihydrochloride-d4

Combining LSD1 inhibitors with other therapeutic agents is a promising strategy to enhance anti-cancer efficacy and overcome resistance. The exploration of synergistic interactions, particularly with other epigenetic modulators, is a key area of future research.

Combinatorial treatment with DNA methyltransferase (DNMT) inhibitors, such as 5-Aza-2'-deoxycytidine (5-Aza-CdR), has shown synergistic effects in reactivating epigenetically silenced genes. This combination enriches activating histone marks like H3K4me2 and H3K4me1, suggesting a powerful approach for epigenetic therapy. In castration-resistant prostate cancer (CRPC), strong synergy has been observed between LSD1 inhibitors and BET inhibitors. This combination is particularly effective at disrupting the activity of super-enhancers that drive oncogenic programs, including MYC signaling. Further studies have demonstrated synergistic effects with a variety of other agents. In T-cell acute lymphoblastic leukemia (T-ALL), the LSD1 inhibitor GSK2879552 showed synergism with the BCL-2 inhibitor ABT-263, as well as with ABT-199, Romidepsin, and Ruxolitinib. In chemoresistant triple-negative breast cancer, co-delivering an LSD1 inhibitor with 5-fluorouracil (B62378) (5-FU) enhanced T-cell mediated antitumor immunity by increasing the infiltration of CD8+ T cells.

Combination AgentCancer TypeObserved Synergistic EffectReference
DNMT Inhibitors (e.g., 5-Aza-CdR)General Cancer CellsEnhanced re-activation of silenced genes
BET Inhibitors (BRD4 inhibitors)Castration-Resistant Prostate Cancer (CRPC)Disruption of super-enhancer activity and MYC signaling
BCL-2 Inhibitors (e.g., ABT-263)T-Cell Acute Lymphoblastic Leukemia (T-ALL)Enhanced cell killing
5-Fluorouracil (5-FU)Triple-Negative Breast Cancer (TNBC)Increased CD8+ T cell infiltration and anti-tumor immunity

Discovery of Novel Non-Histone Substrates and Interacting Partners of LSD1

While LSD1 was first identified as a histone demethylase, its functions extend to a variety of non-histone protein substrates. Identifying these substrates and the protein partners that dictate LSD1's specificity is crucial for a complete understanding of its biological roles.

LSD1's demethylase activity can alter the function and stability of numerous key cellular proteins. The tumor suppressor p53 was the first non-histone substrate to be identified; LSD1-mediated demethylation of p53 represses its transcriptional activity. Another critical substrate is DNA methyltransferase 1 (DNMT1), where LSD1 plays a role in regulating its protein stability. Other validated non-histone substrates include E2F1, HIF-1α, and MYPT1. The interaction with these proteins has significant consequences, such as stabilizing E2F1 and HIF-1α while destabilizing MYPT1. The specificity of LSD1 for these diverse substrates is often determined by its interacting partners within larger protein complexes, which guide the enzyme to its target. The ongoing discovery of new substrates continues to expand the known functional repertoire of LSD1 beyond histone modification.

Non-Histone SubstrateFunction Regulated by LSD1 InteractionReference
p53Repression of transcriptional activity
DNMT1Regulation of protein stability
E2F1Stabilization
HIF-1αStabilization
MYPT1Destabilization

Development of Advanced Research Probes Based on this compound Scaffold

Potent and selective chemical probes are indispensable tools for dissecting the biological functions of enzymes like LSD1. The parent compound of this compound, known as GSK-LSD1, is itself a valuable chemical probe developed for studying LSD1.

GSK-LSD1 is an irreversible, mechanism-based inhibitor of LSD1 with a high degree of potency and selectivity. It inhibits LSD1 with an IC50 of 16 nM and exhibits over 1000-fold selectivity against other closely related flavin adenine (B156593) dinucleotide (FAD) utilizing enzymes, such as LSD2, MAO-A, and MAO-B. This high selectivity is critical for ensuring that observed biological effects are due to the inhibition of LSD1 and not off-target activities. The development of advanced probes based on this scaffold could involve modifications to enhance properties like cell permeability, metabolic stability, or suitability for specific applications like in vivo imaging. The deuteration (d4) present in this compound is a common strategy in medicinal chemistry and probe development to alter pharmacokinetic profiles, potentially increasing metabolic stability for in vivo studies. Future research will focus on leveraging this validated scaffold to create next-generation probes with enhanced features for more sophisticated biological interrogation.

PropertyCharacteristic of GSK-LSD1 ProbeReference
Inhibition MechanismIrreversible, mechanism-based
Potency (IC50)16 nM
Selectivity>1000-fold over LSD2, MAO-A, MAO-B
Cellular ActivityInduces gene expression changes and inhibits cancer cell growth (average EC50 < 5 nM)

Integration with Multi-Omics Approaches to Uncover Comprehensive Biological Networks

To fully grasp the impact of LSD1 inhibition, researchers are integrating the use of inhibitors like this compound with multi-omics technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by targeting LSD1.

Transcriptomic profiling through RNA sequencing (RNA-seq) has been instrumental in identifying the downstream effects of LSD1 inhibition. For example, in CRPC xenograft models, RNA-seq revealed that LSD1 inhibition significantly impairs tumor growth by downregulating MYC signaling pathways. The use of single-cell RNA-seq further allows for the dissection of tumor heterogeneity, identifying subpopulations of cells, such as LSD1-low cells, that are resistant to treatment. Combining Chromatin Immunoprecipitation with sequencing (ChIP-seq) and microarray analysis has been used to map the genes directly affected by LSD1 inhibition in esophageal squamous cell carcinoma. By applying these multi-omics strategies, researchers can construct comprehensive biological networks to understand how LSD1 inhibition globally affects cellular processes, identify novel biomarkers for patient stratification, and uncover new therapeutic vulnerabilities.

'Omics' ApproachInformation Revealed in LSD1 Inhibition StudiesExample Application
Transcriptomics (RNA-seq)Global changes in gene expression; pathway analysisIdentifying downregulation of MYC signaling in CRPC.
Single-Cell TranscriptomicsCellular heterogeneity; identification of resistant subpopulationsFinding LSD1-low resistant cells in CRPC models.
Genomics (ChIP-seq)Mapping of LSD1 binding sites; changes in histone marksIdentifying genes directly regulated by LSD1 in ESCC.
ProteomicsGlobal changes in protein expression and post-translational modificationsValidating the downregulation of protein targets like MYC.

Refinement of Research Models for Specific Biological Questions

The choice of an appropriate research model is paramount for generating clinically relevant data. The field is moving towards more sophisticated models that can better recapitulate the complexity of human diseases.

Patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse, have become a valuable tool. PDX models of SCLC and CRPC have been used to study the efficacy of and resistance to LSD1 inhibitors in a system that more closely mirrors the original tumor's genetic and phenotypic characteristics. These models are crucial for validating therapeutic strategies and identifying biomarkers that predict patient response. For instance, the differential response of SCLC models based on their neuroendocrine or mesenchymal-like status underscores the need for models that capture this inter-tumoral heterogeneity. Beyond PDXs, the development of organoid cultures and genetically engineered mouse models (GEMMs) will provide further opportunities to study LSD1 inhibition in specific genetic contexts and to investigate the role of the tumor microenvironment in treatment response. Refining these models will be essential for asking precise biological questions and translating preclinical findings into the clinic.

Q & A

Q. How does GSK LSD1 Dihydrochloride-d4 inhibit LSD1, and what structural features contribute to its selectivity?

this compound acts as a selective, irreversible inhibitor of LSD1 by competitively binding to the enzyme’s flavin adenine dinucleotide (FAD)-dependent active site. Its dihydrochloride salt formulation enhances solubility, facilitating cellular uptake. Structural studies reveal that its stereochemistry and hydrogen-bonding interactions with key residues (e.g., Lys661 and Thr624 in LSD1) stabilize the enzyme-inhibitor complex, conferring selectivity over related FAD-dependent enzymes like MAO-A/B and LSD2 (>1,000-fold selectivity) . Validation involves comparing IC50 values across enzyme panels and crystallographic analysis of binding kinetics .

Q. What standardized protocols are recommended for validating LSD1 inhibition in cellular assays using this compound?

Researchers should use dose-response assays (e.g., MTT or CellTiter-Glo) in LSD1-dependent cell lines (e.g., breast cancer models) with concentrations ranging from 1–100 nM. Include controls for off-target effects by co-treating with MAO inhibitors (e.g., pargyline) or using LSD1-knockout cells. Measure downstream biomarkers like H3K4me2/H3K9me2 levels via Western blot or immunofluorescence to confirm target engagement . Replicate experiments with at least three biological replicates and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to assess this compound’s selectivity against structurally similar enzymes?

To evaluate selectivity, perform enzymatic activity assays using recombinant MAO-A, MAO-B, LSD2, and LSD1. Use a fluorometric or colorimetric substrate (e.g., Amplex Red for MAOs) and compare IC50 values. Structural optimization studies suggest modifying the compound’s hydrophilic groups to reduce interactions with MAO-A/B’s larger substrate-binding pockets. Computational docking (e.g., AutoDock Vina) can predict binding affinities, followed by mutagenesis of LSD1’s active site to validate key interactions .

Q. What methodologies address contradictory data in LSD1 inhibition studies, such as variable cell viability outcomes across cancer models?

Contradictions may arise from differences in LSD1 isoform expression, cellular context, or off-target effects. Address this by:

  • Profiling transcriptomic/epigenetic landscapes (e.g., RNA-seq or ChIP-seq) to identify LSD1-dependent pathways.
  • Using isogenic cell lines with LSD1 overexpression or knockout to isolate compound effects.
  • Applying dose-escalation studies to distinguish on-target cytotoxicity from nonspecific toxicity .

Q. How should researchers design controls for in vitro vs. in vivo studies to isolate LSD1-specific effects?

  • In vitro: Use vehicle controls (e.g., DMSO) and include rescue experiments with LSD1 overexpression vectors. Validate with siRNA-mediated LSD1 knockdown.
  • In vivo: Employ pharmacodynamic markers (e.g., H3K4me2 levels in tumor biopsies) and compare outcomes to LSD1 genetic knockout models. Monitor off-target effects via plasma metabolomics and liver enzyme assays .

Q. What computational approaches predict off-target interactions of this compound, and how can these be experimentally validated?

Structure-based virtual screening (SBVS) against databases like ChEMBL or PubChem identifies potential off-targets by simulating ligand-receptor interactions. Use molecular dynamics (MD) simulations to assess binding stability. Experimentally validate hits via kinase profiling panels or thermal shift assays. For example, a study identified weak interactions with HDACs, requiring follow-up enzymatic inhibition assays .

Methodological Considerations

  • Data Analysis: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. For chromatin-level effects, integrate ATAC-seq with RNA-seq to correlate epigenetic changes with gene expression .
  • Reproducibility: Adhere to FAIR data principles—document batch-to-batch variability in compound purity (HPLC/MS) and storage conditions (-80°C in desiccated form) .
  • Ethical Compliance: Ensure animal studies follow ARRIVE guidelines, and disclose conflicts of interest related to compound sourcing (e.g., commercial vendors like TargetMol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.